molecular formula C14H18N2OS B6500411 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole CAS No. 862977-08-0

4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole

Cat. No.: B6500411
CAS No.: 862977-08-0
M. Wt: 262.37 g/mol
InChI Key: NEJNRLZCQHFZMK-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with an ethoxy group at the 4-position and a piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution, where the 2-position of the benzothiazole is substituted with piperidine in the presence of a suitable base.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

    Substitution: Piperidine in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives, potentially affecting the ethoxy or piperidinyl groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the piperidinyl group.

Scientific Research Applications

4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-1,3-benzothiazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    4-Methoxy-2-(piperidin-1-yl)-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its physical and chemical properties.

    2-(Morpholin-4-yl)-1,3-benzothiazole: Contains a morpholine ring instead of a piperidine ring, which can influence its interaction with biological targets.

Uniqueness

4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is unique due to the presence of both the ethoxy and piperidinyl groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

4-ethoxy-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-17-11-7-6-8-12-13(11)15-14(18-12)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJNRLZCQHFZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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